molecular formula C15H13ClN4O3S B4434324 2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

Cat. No.: B4434324
M. Wt: 364.8 g/mol
InChI Key: UQBFZCZDPKHGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide is a complex chemical compound known for its versatile applications in various scientific fields. Its structure is characterized by a thiadiazolo-pyrimidinyl core, chloro and ethoxymethyl groups, and a benzamide moiety, which collectively contribute to its unique chemical properties.

Properties

IUPAC Name

2-chloro-N-[2-(ethoxymethyl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O3S/c1-2-23-8-12-19-20-14(22)11(7-17-15(20)24-12)18-13(21)9-5-3-4-6-10(9)16/h3-7H,2,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBFZCZDPKHGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN2C(=O)C(=CN=C2S1)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide typically involves multi-step organic synthesis. Key steps include:

  • Formation of the Thiadiazolo-Pyrimidine Core: : Starting with thiourea and an appropriate aldehyde to form the thiadiazolo-pyrimidine ring system.

  • Chlorination: : Introduction of the chloro group via chlorination using reagents such as phosphorus pentachloride.

  • Ethoxymethylation: : Introduction of the ethoxymethyl group using ethoxymethyl chloride under basic conditions.

  • Benzamidation: : Coupling of the benzamide to the core structure via amide bond formation using reagents like N,N′-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the synthesis may involve optimizing reaction conditions for higher yields and purity. This includes the use of automated synthesis machines, continuous flow reactors, and process optimization techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide can undergo a variety of chemical reactions:

  • Oxidation: : Conversion to sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

  • Reduction: : Possible reduction of the nitro groups if present, using reducing agents like sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions on the chloro group using various nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, sodium periodate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Ammonia, primary amines, thiols.

Major Products

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Amines and Thiols: : From substitution reactions on the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

Biology

In biological research, it has been studied for its potential as an enzyme inhibitor, affecting various metabolic pathways.

Medicine

Its medicinal applications include investigations into its role as an anti-inflammatory and anti-cancer agent, given its ability to interact with specific molecular targets.

Industry

In industry, it is used in the development of new materials, including polymers and resins, due to its reactive functional groups.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets such as enzymes or receptors. Its thiadiazolo-pyrimidine core allows it to form strong interactions with these targets, disrupting normal cellular processes. Pathways involved include:

  • Inhibition of Enzyme Activity: : By binding to the active sites of enzymes.

  • Disruption of Signaling Pathways: : By interacting with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

  • 2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzoate

Uniqueness

Compared to its analogs, 2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide stands out due to its enhanced stability and specific reactivity patterns, making it particularly valuable in targeted chemical reactions and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.